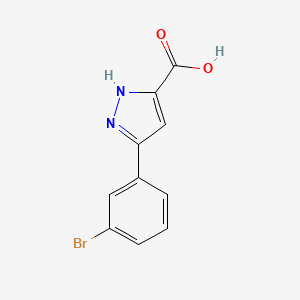
5-(3-Bromphenyl)-1H-Pyrazol-3-carbonsäure
Übersicht
Beschreibung
The compound "5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various routes. A novel synthesis method for related pyrazole compounds involves the preparation of pyrazole bromide from potassium tricyanomethanide, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole, which allows for a versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another synthesis route for a chlorinated pyrazole derivative involves multiple steps starting from 2,3-dichloropyridine, leading to the final product with an overall yield of 41.3% .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic and computational methods. For instance, the molecular structure, vibrational frequencies, and corresponding assignments of a related compound were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Single-crystal X-ray diffraction is also used to determine the structure of pyrazole derivatives, providing insights into the crystal packing and molecular conformation .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, and different products were formed depending on the reaction conditions . These reactions are important for modifying the structure of pyrazole compounds to achieve desired properties or biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized by spectroscopic methods and theoretical calculations. The FT-IR and NMR spectra provide information on the functional groups and molecular structure . The nonlinear optical properties of pyrazole derivatives are of particular interest, with studies showing that certain pyrazole compounds exhibit significant nonlinearities, making them potential candidates for optical limiting applications . The electronic properties, such as HOMO and LUMO energies, can be determined by time-dependent density functional theory (TDDFT) calculations, which indicate charge transfer within the molecule .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
5-(3-Bromphenyl)-1H-Pyrazol-3-carbonsäure: wurde bei der Synthese neuer Analoga mit potenziellen Antitumoreigenschaften verwendet. Diese Verbindungen wurden gegen eine Vielzahl von Krebszelllinien getestet und zeigten signifikante Aktivität . Beispielsweise zeigten bestimmte Analoga eine bemerkenswerte Antitumoraktivität gegen ZNS-Krebszelllinien, wobei eine Verbindung eine Wachstumshemmung von 41,25 % gegenüber der Zelllinie SNB-75 aufwies .
Molekular-Docking-Studien
Die Verbindung war Gegenstand von Molekular-Docking-Studien, um ihre Wechselwirkung mit krebsbezogenen Zielen zu verstehen. Diese Studien helfen bei der Vorhersage der Bindungsaffinität und des Wirkungsmechanismus der synthetisierten Analoga, was für die Arzneimittelentwicklung und -forschung entscheidend ist .
ADME- und Toxizitätsvorhersage
In-silico-ADME-Profile (Absorption, Verteilung, Metabolismus und Ausscheidung) und Toxizitätsvorhersagen sind unerlässlich, um die Arzneimittelähnlichkeit neuer Verbindungen zu beurteilen. This compound-Derivate wurden auf diese Eigenschaften hin untersucht, was Einblicke in ihr Potenzial als Therapeutika liefert .
Synthese von Phthalocyaninen
Diese Verbindung wird bei der Synthese und Charakterisierung von monoisomeren Phthalocyaninen verwendet. Diese makrocyclischen Verbindungen finden Anwendung in Farbstoff-sensibilisierten Solarzellen, photodynamischer Therapie und als Katalysatoren in verschiedenen chemischen Reaktionen .
Phthalocyanin-Fullerene-Dyaden
Die Verbindung spielt auch eine Rolle bei der Herstellung von Phthalocyanin-Fullerene-Dyaden. Diese Dyaden werden auf ihre elektronischen Eigenschaften untersucht und sind potenzielle Kandidaten für den Einsatz in organischen Photovoltaik-Bauelementen .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLGITCDNHDLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647050 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135821-47-4 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





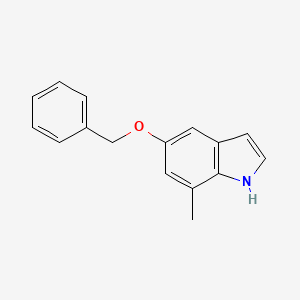
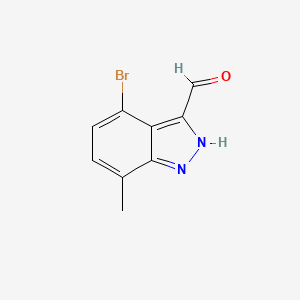
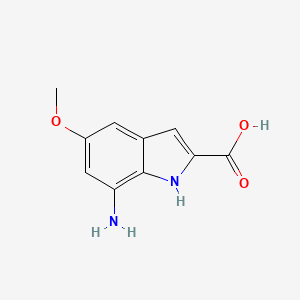
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)

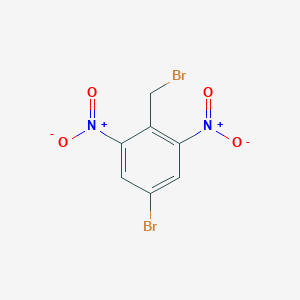
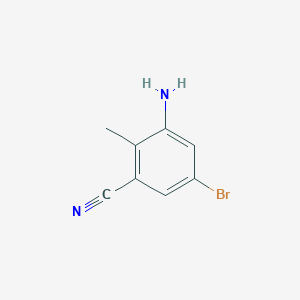
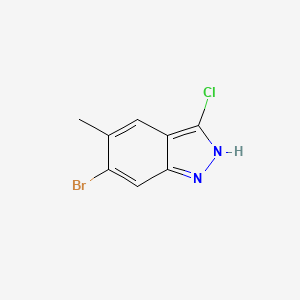
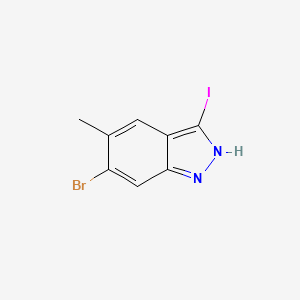

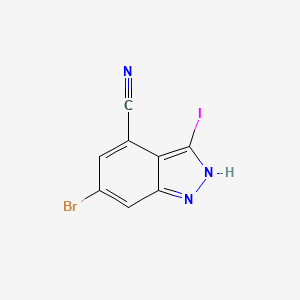
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)